molecular formula C11H9NO B1320868 1-(Isoquinolin-6-YL)ethanone CAS No. 1015070-54-8

1-(Isoquinolin-6-YL)ethanone

Cat. No.: B1320868
CAS No.: 1015070-54-8
M. Wt: 171.19 g/mol
InChI Key: BKFUTIVUUBJCIS-UHFFFAOYSA-N
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Description

1-(Isoquinolin-6-YL)ethanone is an organic compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features an ethanone group attached to the sixth position of the isoquinoline ring, making it a valuable intermediate in various chemical syntheses.

Biochemical Analysis

Biochemical Properties

1-(Isoquinolin-6-YL)ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2, a member of the cytochrome P450 family . This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to interact with various proteins and biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate pro-apoptotic genes such as p53 and Bax, promoting cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity and function. For example, its interaction with CYP1A2 leads to enzyme inhibition, affecting the metabolic pathways of other compounds . Additionally, this compound can induce changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages required to elicit specific biological responses. High doses of this compound can cause adverse effects, including liver and kidney toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It has high gastrointestinal absorption and can permeate the blood-brain barrier . The compound does not act as a substrate for P-glycoprotein, which influences its distribution within the body . These properties affect its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell, influenced by targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-6-YL)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of isoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as metal-free oxidative cross-coupling have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-6-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline carboxylic acids, while reduction can produce isoquinoline alcohols.

Scientific Research Applications

1-(Isoquinolin-6-YL)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives, which are valuable in organic synthesis and catalysis.

    Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives, such as:

    1-(Isoquinolin-1-yl)ethanone: Similar structure but with the ethanone group attached to the first position of the isoquinoline ring.

    Quinoline derivatives: These compounds share a similar core structure but differ in the position and type of substituents.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-isoquinolin-6-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFUTIVUUBJCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310656
Record name 1-(6-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015070-54-8
Record name 1-(6-Isoquinolinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Isoquinolinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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